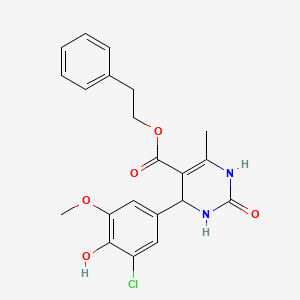![molecular formula C25H21BrO4 B11648281 Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648281.png)
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the following structural formula:
C15H15BrO6
This compound belongs to the benzofuran class, which contains a fused benzene and furan ring system. The presence of the bromine atom and the ester group in its structure makes it interesting for various applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the bromination of a precursor compound followed by esterification. Here’s a simplified synthetic route:
-
Bromination: : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be synthesized by brominating the corresponding phenolic precursor. N-bromosuccinimide (NBS) is often used as the brominating agent.
-
Esterification: : The brominated phenol is then esterified with ethyl alcohol (ethanol) to form the final compound.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. Detailed industrial methods may be proprietary, but the principles remain consistent with the synthetic routes mentioned above.
化学反応の分析
Reactions: Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various reactions:
Bromination: The bromine atom at the benzylic position can participate in substitution reactions.
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products: The major product of bromination is the target compound itself. Ester hydrolysis yields the corresponding carboxylic acid and ethanol.
科学的研究の応用
Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Its properties make it interesting for materials applications.
作用機序
The exact mechanism of action depends on the specific context (e.g., drug development, biological activity). It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.
特性
分子式 |
C25H21BrO4 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-18-12-8-7-9-16(18)2)20(26)14-21(19)30-24(23)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3 |
InChIキー |
HTWUOKNAOMYZAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B11648198.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)
![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
![8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11648268.png)
![Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11648288.png)

![2-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11648291.png)
![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
